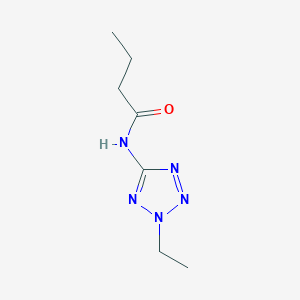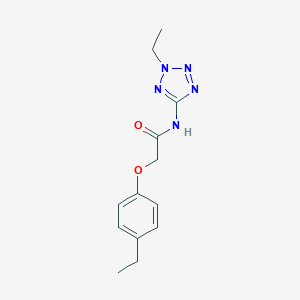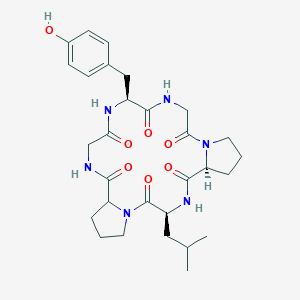![molecular formula C19H23ClN2O2 B237897 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide, also known as Chlorphenamidine, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as phenoxyacetamides and is commonly used as a pharmacological tool to study the physiological and biochemical effects of various compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is not fully understood. However, it is believed to work by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which can result in increased muscle contraction and improved cognitive function. It has also been shown to increase the release of dopamine, which can result in improved mood and decreased anxiety. Additionally, 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in lab experiments is its ability to selectively inhibit the reuptake of specific neurotransmitters. This allows researchers to study the effects of specific neurotransmitters on various physiological and biochemical processes. However, one limitation of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is its potential for non-specific effects on other neurotransmitters and physiological processes. Additionally, the concentration of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine required to elicit specific effects can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research involving 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. One area of research could involve investigating its effects on specific neurotransmitter systems and their interactions with other compounds. Additionally, research could focus on developing more selective inhibitors of neurotransmitter reuptake to improve the specificity and efficacy of pharmacological tools like 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. Finally, research could investigate the potential therapeutic applications of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in various disease states.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. The 2-chloroacetophenone is then reacted with N,N-diethylethylenediamine to form 2-(2-chlorophenoxy)-N,N-diethylethanamine. Finally, the compound is reacted with paraformaldehyde and hydrogen chloride to form 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been used in various scientific research studies to investigate the physiological and biochemical effects of various compounds. It is commonly used as a pharmacological tool to study the effects of compounds on the central nervous system, cardiovascular system, and immune system. It has also been used to study the mechanisms of action of various drugs and their interactions with other compounds.
Propiedades
Fórmula molecular |
C19H23ClN2O2 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-[4-(diethylaminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-15-9-11-16(12-10-15)21-19(23)14-24-18-8-6-5-7-17(18)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Clave InChI |
PMPREHYSZBTUHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)